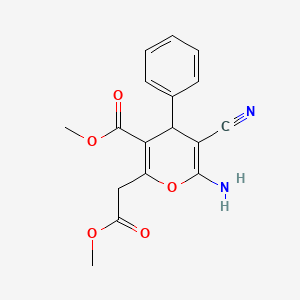

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyran derivatives and contains multiple functional groups, including amino, cyano, methoxy, and carboxylate groups. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as arylidenemalononitriles and methyl 2,4-dioxobutanoates, under specific reaction conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can lead to the formation of various products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The compound can be synthesized through a multicomponent reaction, which has been shown to yield high purity and yield rates. For example, the synthesis involves the reaction of malononitrile, aldehydes, and urea under mild conditions, leading to derivatives that can be further modified for specific applications .

Synthesis Methodology:

- Reactants: Malononitrile, aldehydes (e.g., 3-nitrobenzaldehyde), urea.

- Catalyst: Urea serves as an environmentally benign organocatalyst.

- Solvent: Ethanol-water mixture (1:1 v/v).

- Yield: Approximately 92% .

Antimicrobial Properties

Studies have indicated that derivatives of methyl 6-amino-5-cyano-4H-pyran-3-carboxylate exhibit notable antimicrobial activity. For instance, certain derivatives have been evaluated for their antifungal and antibacterial properties, showing effectiveness against various pathogens .

Anticancer Potential

Several investigations have focused on the anticancer properties of this compound. In vitro studies have demonstrated that methyl 6-amino-5-cyano derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) through mechanisms that may involve the induction of apoptosis or cell cycle arrest .

Case Study:

A derivative was tested against multiple cancer cell lines, yielding IC50 values in the micromolar range, indicating potential as a lead compound in cancer therapy .

Applications in Organic Synthesis

Methyl 6-amino-5-cyano derivatives serve as versatile intermediates in organic synthesis. They can be transformed into various functional groups, facilitating the development of new materials and pharmaceuticals. Their ability to undergo further reactions makes them valuable in creating complex molecular architectures.

Use as Building Blocks

These compounds can act as building blocks for synthesizing more complex structures, such as heterocycles and biologically active molecules. The incorporation of functional groups allows for further diversification and optimization of biological activity .

Pharmacological Insights

The pharmacological profile of methyl 6-amino-5-cyano derivatives suggests their potential as inhibitors for specific enzymes involved in disease pathways. For example, studies have explored their role as histone deacetylase inhibitors, which are crucial in cancer biology due to their effects on gene expression regulation .

Mechanism of Action:

The compounds may interact with target proteins through hydrogen bonding and hydrophobic interactions, influencing cellular pathways related to proliferation and apoptosis .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against various pathogens | Exhibits significant antifungal properties |

| Anticancer Potential | Inhibits growth of cancer cell lines | IC50 values in micromolar range |

| Organic Synthesis | Versatile building blocks for complex structures | Useful for synthesizing heterocycles |

| Pharmacological Insights | Potential histone deacetylase inhibitors | Influences gene expression pathways |

Mécanisme D'action

The mechanism by which methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The cyano and amino groups play crucial roles in binding to biological receptors, while the phenyl group contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide

Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride

Uniqueness: Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.

Activité Biologique

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic organic compound belonging to the pyran family. Its complex structure, which includes an amino group, a cyano group, and a methoxy-oxoethyl side chain, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

- Molecular Formula : C17H16N2O5

- Molecular Weight : Approximately 342.35 g/mol

- Structural Features : The compound features a six-membered ring structure with significant functional groups that enhance its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Activity :

- Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspases, leading to cell cycle arrest . Methyl 6-amino derivatives have demonstrated potential in inhibiting tumor growth in various cell lines.

-

Antimicrobial Activity :

- The compound has been evaluated for its antimicrobial properties against several pathogens. The presence of the cyano group is believed to enhance its interaction with microbial targets, leading to effective inhibition .

- Anticonvulsant Activity :

- Antidiabetic Potential :

The biological activities of this compound are attributed to several mechanisms:

- Interaction with Biological Targets : The compound interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit enzymes related to cancer cell proliferation or microbial growth .

- Structure-Activity Relationship (SAR) : The structural components of the compound play a crucial role in its biological efficacy. For example, the presence of the amino and cyano groups enhances its reactivity and binding affinity to target sites .

Comparative Analysis with Related Compounds

A comparison table highlighting structural similarities and differences with other pyran derivatives is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-3-carboxylate | Similar pyran core; ethyl group | Exhibits different solubility characteristics |

| Methyl 6-amino-5-cyano-(4-fluorophenyl)-4H-pyran | Fluorine substitution on phenyl ring | Potentially enhanced biological activity due to fluorine |

| Ethyl 6-amino-5-cyano-(2,5-dimethylphenyl)-4H-pyran | Dimethyl substitution on phenyl ring | Varied reactivity profile due to steric effects |

This table illustrates how methyl 6-amino derivatives possess unique reactivity and biological properties compared to other compounds within the same class.

Case Studies

Several case studies have reported on the efficacy of methyl 6-amino derivatives in preclinical settings:

- Cancer Cell Line Studies : In vitro studies conducted on breast cancer cell lines showed that methyl 6-amino derivatives significantly reduced cell viability compared to control groups, indicating strong anticancer potential.

- Microbial Inhibition Assays : Research involving bacterial strains demonstrated that the compound effectively inhibited growth at sub-micromolar concentrations, suggesting potential applications in developing new antimicrobial agents.

- Neuroprotective Effects : Animal models have indicated that methyl 6-amino derivatives may provide neuroprotective effects against seizures, supporting their use as potential anticonvulsants.

Propriétés

IUPAC Name |

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-22-13(20)8-12-15(17(21)23-2)14(10-6-4-3-5-7-10)11(9-18)16(19)24-12/h3-7,14H,8,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBESRQPHTPYYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.